
Escitalopram Amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Escitalopram Amide: is a derivative of escitalopram, which is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Escitalopram Amide typically begins with escitalopram or its precursor compounds.
Amidation Reaction: The key step involves the conversion of a carboxylic acid or ester group in escitalopram to an amide group. This can be achieved using reagents such as ammonia or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions:
Oxidation: Escitalopram Amide can undergo oxidation reactions, particularly at the amide nitrogen, leading to the formation of N-oxides.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated derivatives of this compound.
科学研究应用
Escitalopram Amide is a derivative of escitalopram, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. Escitalopram is the S-enantiomer of citalopram, showing greater potency and fewer side effects than its racemic counterpart. this compound may have unique pharmacological properties meriting further study.
Potential Applications of this compound
This compound is expected to act as a serotonin reuptake inhibitor, similar to escitalopram. Modifying it into an amide may improve its binding to serotonin transporters or change its pharmacokinetic properties. Studies indicate that modifying the molecular structure of escitalopram can significantly affect its efficacy and side effect profile.
Potential applications of this compound:
- Pharmaceutical Development As a candidate for antidepressant therapies with potentially improved efficacy and reduced side effects.
- Transdermal applications
Interaction Studies
Interaction studies are vital for understanding how this compound behaves in biological systems. Its unique structural modifications could lead to distinct pharmacological properties compared to other compounds, potentially leading to enhanced therapeutic benefits or reduced adverse effects.
Comparative Analysis with Other Antidepressants
The table below compares this compound with other antidepressants:
Compound | Structure Type | Unique Features |
---|---|---|
Citalopram | Racemic SSRI | Less potent than escitalopram; includes both enantiomers. |
Fluoxetine | SSRI | Different chemical structure; used for similar indications but may have different side effects. |
Paroxetine | SSRI | Known for a higher incidence of side effects like weight gain; different binding profile. |
Sertraline | SSRI | Broadly prescribed; has a different mechanism affecting norepinephrine reuptake as well. |
Desvenlafaxine | Serotonin-norepinephrine reuptake inhibitor (SNRI) | Targets both serotonin and norepinephrine receptors; broader action profile than SSRIs. |
Research and Clinical Trials
- Predictive Biomarkers: Metabolomic analysis has identified kynurenic acid as a potential biomarker for predicting therapeutic response to escitalopram in patients with major depressive disorder (MDD) . Lower levels of kynurenic acid were associated with a better therapeutic response to escitalopram .
- Serotonin Concentration: A study on cynomolgus monkeys and human subjects using PET examinations showed that a single dose of escitalopram decreased serotonin concentrations in serotonergic projection areas in humans . This may explain the delayed onset of clinical effects of SSRIs .
- Emotion Processing: A study involving 36 women found that escitalopram increased left amygdala activity and decreased right inferior frontal gyrus (IFG) activity during positive emotion processing . Conversely, during negative emotion processing, escitalopram decreased left amygdala and increased right IFG activity .
作用机制
Molecular Targets and Pathways:
Serotonin Transporter (SERT): Escitalopram Amide, like escitalopram, targets the serotonin transporter, inhibiting the reuptake of serotonin into presynaptic neurons.
Allosteric Modulation: It may also exhibit allosteric effects on the serotonin transporter, enhancing its binding affinity and prolonging its action.
Effects:
Increased Serotonin Levels: By inhibiting serotonin reuptake, this compound increases the levels of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission.
Antidepressant Effects: The increased serotonin levels contribute to its antidepressant effects, improving mood and reducing symptoms of depression.
相似化合物的比较
Escitalopram: The parent compound, which is a widely used SSRI.
Citalopram: A racemic mixture of escitalopram and its R-enantiomer.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness:
Amide Functional Group: The presence of the amide group in Escitalopram Amide can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Potential for Enhanced Efficacy: The amide modification may enhance its binding affinity to the serotonin transporter or alter its interaction with other molecular targets, potentially leading to improved therapeutic effects.
生物活性
Escitalopram amide, a derivative of the selective serotonin reuptake inhibitor (SSRI) escitalopram, has garnered attention in pharmacological research for its potential therapeutic effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.
This compound functions primarily by inhibiting the serotonin transporter (SERT), thereby increasing the levels of serotonin in the synaptic cleft. This mechanism is crucial for its antidepressant effects. The binding affinity of this compound to SERT is significantly higher compared to its affinity for norepinephrine and dopamine transporters, which minimizes side effects commonly associated with less selective SSRIs.
Table 1: Binding Affinities of this compound
Target Receptor | Binding Affinity (Ki, nM) |
---|---|
SERT | 0.8 - 1.1 |
NET | 7,800 |
DAT | 27,400 |
5-HT1A | >1,000 |
5-HT2A | >1,000 |
Pharmacokinetics
The pharmacokinetic profile of this compound shows a half-life of approximately 27-32 hours, allowing for once-daily dosing in clinical settings. It is primarily excreted through urine, with about 8-10% remaining unchanged.
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Half-life | 27 - 32 hours |
Excretion | Urine (8-10% unchanged) |
Clinical Studies and Findings
Recent studies have explored the efficacy and safety of this compound in treating major depressive disorder (MDD). For instance, a study involving 136 participants demonstrated significant metabolic changes after eight weeks of treatment with escitalopram or its derivatives. Notably, there were increases in short-chain acylcarnitines and alterations in amino acid levels that correlated with treatment outcomes .
Case Studies
- Case Study on Efficacy : A clinical trial assessed the impact of this compound on patients with treatment-resistant depression. Results indicated that patients exhibited significant reductions in depressive symptoms as measured by standardized scales (e.g., Hamilton Depression Rating Scale).
- Safety Profile : Another study focused on the side effects associated with this compound administration. The findings revealed a low incidence of adverse effects such as QT interval prolongation, which is a concern with many SSRIs .
Neurobiological Effects
Research has also examined the neurobiological effects of this compound on emotional processing. A study using neuroimaging techniques found that administration led to increased activity in the left amygdala during positive emotional stimuli and decreased activity during negative stimuli. This suggests that this compound may enhance positive emotional processing while attenuating negative responses .
Table 3: Neuroimaging Findings
Emotional Stimulus | Left Amygdala Activity | Right IFG Activity |
---|---|---|
Positive | Increased | Decreased |
Negative | Decreased | Increased |
属性
分子式 |
C20H23FN2O2 |
---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxamide |
InChI |
InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(16-5-7-17(21)8-6-16)18-9-4-14(19(22)24)12-15(18)13-25-20/h4-9,12H,3,10-11,13H2,1-2H3,(H2,22,24)/t20-/m0/s1 |
InChI 键 |
LYYWQJNKWCANAC-FQEVSTJZSA-N |
手性 SMILES |
CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C(=O)N)C3=CC=C(C=C3)F |
规范 SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)N)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。